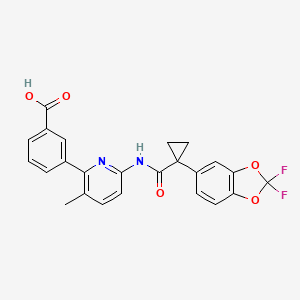

AEE788

Übersicht

Beschreibung

AEE-788 ist ein multitargetspezifischer Inhibitor der Tyrosinkinasen der humanen epidermalen Rezeptor (HER) 1/2- und des vaskulären endothelialen Wachstumsfaktorrezeptors (VEGFR) 1/2-Rezeptorfamilie. Es hat sich als vielversprechendes Antikrebsmittel gezeigt, indem es auf deregulierte Tumorzellproliferation und angiogene Parameter abzielt .

Wissenschaftliche Forschungsanwendungen

AEE-788 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Inhibition von Tyrosinkinasen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellsignalwege und sein Potenzial, das Tumorwachstum zu hemmen.

Medizin: Wird als potenzieller Therapeutik für verschiedene Krebsarten, einschließlich Brust-, Lungen- und Eierstockkrebs, untersucht.

Wirkmechanismus

AEE-788 entfaltet seine Wirkung, indem es die Tyrosinkinaseaktivität von HER1/2 und VEGFR1/2 hemmt. Diese Hemmung stört die Signalwege, die an der Zellproliferation und Angiogenese beteiligt sind, was zu einem reduzierten Tumorwachstum und einer reduzierten Gefäßbildung führt. Die molekularen Ziele umfassen den epidermalen Wachstumsfaktorrezeptor (EGFR), ErbB2 und den vaskulären endothelialen Wachstumsfaktorrezeptor (VEGFR) .

Wirkmechanismus

Target of Action

AEE788 is a multitargeted inhibitor of the human epidermal receptor (HER) 1/2 and vascular endothelial growth factor receptor (VEGFR) 1/2 receptor family tyrosine kinases . These receptors play a significant role in cell proliferation and angiogenesis, making them logical targets for cancer treatment .

Mode of Action

This compound works by inhibiting the tyrosine kinase activity of EGFR, ErbB2, KDR, and Flt-1 . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis, thereby exerting its anticancer effects .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving EGFR and VEGFR. By inhibiting these receptors, this compound disrupts the downstream signaling pathways that lead to cell proliferation and angiogenesis . This includes the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth .

Pharmacokinetics

In clinical trials, patients with advanced solid tumors received escalating doses of oral this compound once daily . The maximum tolerated dose was found to be 450 mg/day . The concentration of this compound in the serum was found to correlate with its effects on biomarkers .

Result of Action

The inhibition of EGFR and VEGFR by this compound results in the disruption of cell proliferation and angiogenesis, leading to the potential control of tumor growth . In clinical trials, the best overall response observed was stable disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing anticonvulsant drugs can reduce this compound concentrations . Additionally, the compound’s action may be affected by the specific genetic and molecular environment of the tumor cells.

Biochemische Analyse

Biochemical Properties

AEE788 interacts with several enzymes and proteins, primarily the EGFR, HER2, KDR, and Flt-1 . It inhibits these tyrosine kinases, which play crucial roles in cell proliferation and angiogenesis . This compound has shown great affinity towards the target protein EGFR in a docking study .

Cellular Effects

This compound has demonstrated antiproliferative activity against a range of EGFR and ErbB2-overexpressing cell lines . It inhibits growth factor-induced EGFR and ErbB2 phosphorylation in cells . Moreover, it has been observed to enhance the anti-proliferative effect of tamoxifen and letrozole in ER-positive cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosine kinase activity of EGFR, HER2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors for more than 72 hours, a phenomenon correlating with the antitumor efficacy of intermittent treatment schedules .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit EGFR and ErbB2 phosphorylation in tumors for more than 72 hours . This suggests that this compound has a relatively long-lasting effect on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antitumor activity. Oral administration of this compound (50 mg/kg) to tumor-bearing mice resulted in high and persistent compound levels in tumor tissue .

Transport and Distribution

It is known that this compound can reach high and persistent levels in tumor tissue when administered orally .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AEE-788 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Pyrrolo[2,3-d]pyrimidin-Gerüsts beinhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von AEE-788 beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Reaktionstypen

AEE-788 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit AEE-788 verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein weiterer Tyrosinkinaseinhibitor, der auf EGFR abzielt.

Erlotinib: Ähnlich wie Gefitinib zielt es auf EGFR und wird zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt.

Lapatinib: Hemmt sowohl EGFR als auch HER2 und wird zur Behandlung von Brustkrebs eingesetzt.

Einzigartigkeit von AEE-788

AEE-788 ist einzigartig in seiner Fähigkeit, mehrere Rezeptortyrosinkinasen zu hemmen, darunter sowohl HER1/2 als auch VEGFR1/2. Diese Breitbandhemmung macht es zu einem potenten Antikrebsmittel mit dem Potenzial, verschiedene Signalwege anzugreifen, die am Tumorwachstum und der Angiogenese beteiligt sind .

Eigenschaften

IUPAC Name |

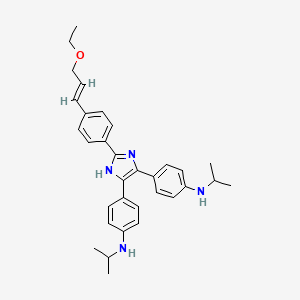

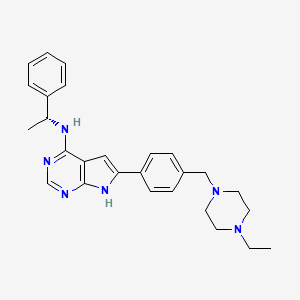

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONFNUWBHFSNBT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964400 | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497839-62-0 | |

| Record name | 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497839-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AEE 788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497839620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEE-788 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEE-788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9JLR95I3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AEE788 is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2. [, , , ]

ANone: this compound competitively binds to the ATP-binding site within the kinase domain of EGFR and HER2, thus blocking the phosphorylation of these receptors and inhibiting their downstream signaling cascades. [, ]

ANone: Inhibiting these RTKs leads to a blockade of crucial signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This ultimately results in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , ]

ANone: Research suggests that this compound might also influence other signaling pathways, including those involving heat shock protein 70 (HSP70), matrix metalloproteinases (MMPs), and stemness-related pathways. [, , ]

ANone: While this specific information is not detailed in the provided abstracts, it is essential for compound characterization. Further investigation into primary literature or chemical databases would be needed.

ANone: The abstracts do not provide specific spectroscopic data. Information regarding techniques like NMR, IR, or mass spectrometry would require consulting primary research articles or chemical databases.

ANone: While the abstracts don't offer detailed stability data, it's known that this compound was formulated for oral administration in preclinical studies. Specific formulations used include dissolving in N-methylpyrrolidone and polyethylene glycol 300. [] Further research on formulation strategies and their impact on this compound stability is necessary.

ANone: No, this compound functions as an enzyme inhibitor, specifically targeting tyrosine kinases. It does not catalyze chemical reactions. []

ANone: Yes, molecular dynamics simulations and MM-GBSA calculations were used to analyze this compound binding to EGFR and design new analogs with potentially enhanced binding affinity. []

ANone: These studies highlighted the importance of sub-pocket 2 occupancy within the EGFR active site for strong inhibitor binding, suggesting a key pharmacophoric feature for designing effective EGFR inhibitors. []

ANone: While the abstracts don't directly address this question, it is a crucial aspect of drug development. Optimizing this compound's structure to enhance its selectivity for target kinases while minimizing off-target effects is a potential avenue for future research.

ANone: The abstracts mainly focus on this compound's oral administration in preclinical models. [] Further research is needed to explore alternative delivery routes or formulation techniques that might enhance its bioavailability and therapeutic potential.

ANone: In preclinical models, orally administered this compound demonstrated favorable pharmacokinetics, achieving high and sustained drug levels in tumor tissues. [] More detailed information on its absorption, distribution, metabolism, and excretion would require further investigation.

ANone: The sustained tumor tissue concentration of this compound correlated with its ability to inhibit EGFR and HER2 phosphorylation for extended periods, which aligned with its antitumor efficacy. [] This suggests a link between this compound's pharmacokinetic behavior and its mechanism of action.

ANone: this compound has demonstrated in vitro activity against a diverse range of cancer cell lines, including those derived from medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, follicular thyroid cancer, oral cancer, ovarian cancer, hepatocellular carcinoma, lung cancer, and colon cancer. [, , , , , , , , ]

ANone: Yes, this compound has exhibited significant antitumor activity in various in vivo models, including xenograft models of medulloblastoma, cutaneous squamous cell carcinoma, salivary adenoid cystic carcinoma, oral cancer, ovarian cancer, follicular thyroid cancer, and colon cancer. [, , , , , , , , , ]

ANone: Yes, this compound has been evaluated in Phase I clinical trials for various advanced solid tumors, including recurrent glioblastoma. [, ] The focus of these trials was primarily on safety, pharmacokinetics, and determining the maximum tolerated dose.

ANone: While the provided abstracts don't extensively detail this compound resistance mechanisms, one study suggests that EGFR-TKI-resistant lung cancer cells harboring the T790M mutation showed limited sensitivity to this compound. [] This highlights the potential for cross-resistance with other EGFR inhibitors.

ANone: The most common dose-limiting toxicities reported in clinical trials were rash and diarrhea. [] These findings underscore the importance of careful dose selection and monitoring for potential adverse events in clinical settings.

ANone: One study suggests that HER2 overexpression might be a potential predictive marker of this compound responsiveness in medulloblastoma, as HER2-overexpressing xenografts showed increased sensitivity to this compound compared with their counterparts. [] Further research is necessary to validate this finding and identify other potential biomarkers.

ANone: Yes, monitoring the phosphorylation levels of EGFR, HER2, and VEGFRs in tumor tissues could serve as a pharmacodynamic marker of this compound activity. Studies have shown that this compound effectively inhibits the phosphorylation of its target RTKs in vivo. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)